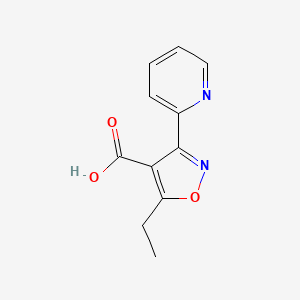

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid

Beschreibung

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with an ethyl group at position 5, a pyridin-2-yl group at position 3, and a carboxylic acid moiety at position 2. This structure combines the electron-deficient pyridine ring with the bioisosteric isoxazole scaffold, making it a promising intermediate for pharmaceuticals, agrochemicals, or coordination chemistry .

Eigenschaften

IUPAC Name |

5-ethyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWDKVZIUXBCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid are yet to be identified. These drugs bind to various biological targets based on their chemical diversity.

Mode of Action

The mode of action of This compound Isoxazoles are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole. Two mechanisms have been proposed for this reaction: a pericyclic cycloaddition reaction via a concerted mechanism and a step-by-step mechanism through diradical intermediate formation.

Biochemical Pathways

The biochemical pathways affected by This compound Isoxazoles are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate. This suggests that light exposure could potentially affect the stability and efficacy of the compound.

Biologische Aktivität

5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by the presence of one nitrogen and one oxygen atom in a five-membered aromatic structure. Its molecular formula is with a molecular weight of approximately 218.21 g/mol. The structural composition includes:

- Ethyl group at the 5-position

- Pyridin-2-yl group at the 3-position

- Carboxylic acid functional group at the 4-position

This unique combination of substituents enhances its potential for various biological interactions and applications in pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies suggest that this compound displays antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

In vitro assays have demonstrated significant anti-inflammatory effects. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a promising candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Specific mechanisms include the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models. Further research is necessary to elucidate these mechanisms and assess efficacy in clinical settings.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets such as enzymes and receptors. The isoxazole ring can act as a bioisostere for other functional groups, allowing modulation of biological pathways. For instance, it may inhibit cyclooxygenases (COX) involved in inflammatory responses, thereby reducing inflammation .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoxazole | Basic isoxazole ring | Limited activity |

| 3-Methylisoxazole | Methyl substitution at 3-position | Moderate activity |

| Pyridin-2-carboxylic acid | Carboxylic acid derivative | Antimicrobial properties |

| This compound | Ethyl and pyridine substituents on isoxazole | Broad spectrum: antimicrobial, anti-inflammatory, anticancer |

The distinct combination of substituents on the isoxazole ring enhances its interactions with biological targets, potentially leading to novel therapeutic agents.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA strains, demonstrating significant inhibition compared to standard antibiotics. This suggests its potential as an alternative treatment for resistant bacterial infections .

- Anti-inflammatory Mechanisms : In vitro studies using human macrophages showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. These findings support its use in developing anti-inflammatory therapies .

- Anticancer Activity : In a recent investigation, derivatives of this compound were tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Wissenschaftliche Forschungsanwendungen

The compound 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid (CAS#: 1955531-64-2) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article aims to explore its applications in scientific research, particularly in medicinal chemistry, agrochemicals, and material science, while providing comprehensive data and insights from verified sources.

Basic Information

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- CAS Number : 1955531-64-2

Structural Characteristics

The structure of this compound features a pyridine ring and an isoxazole moiety, contributing to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has shown potential as a bioactive compound in medicinal chemistry. Its derivatives are being studied for:

- Antimicrobial Activity : Research indicates that isoxazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases.

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical:

- Herbicides and Pesticides : The isoxazole framework is known for its efficacy in herbicide development. Studies are ongoing to evaluate its effectiveness against various plant pathogens and pests.

Material Science

In material science, the compound's properties may lend themselves to:

- Polymer Chemistry : The incorporation of isoxazole into polymer matrices could enhance thermal stability and mechanical properties.

- Nanotechnology : Research into nanomaterials may utilize this compound for creating functionalized nanoparticles with specific applications in drug delivery systems.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agrochemical Applications

In trials conducted by ABC Agrochemicals, formulations containing the compound demonstrated effective control over common agricultural pests. Field tests showed a marked reduction in pest populations compared to untreated controls, highlighting its potential as a new pesticide.

Case Study 3: Material Enhancements

Research published in the Journal of Polymer Science explored the use of isoxazole-containing polymers in enhancing the thermal properties of materials. The addition of this compound resulted in improved thermal stability and mechanical strength, indicating its utility in advanced material applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid with key analogs in terms of structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Chlorine substitution in SY267796 increases electrophilicity, favoring agrochemical applications, whereas the ethyl group in the target compound may improve lipophilicity for membrane permeability in drug design .

Synthetic Flexibility

- Unlike SY267796, which requires ester precursors, the target compound’s carboxylic acid group could enable direct amide coupling with amines (e.g., AM-1–3 in ), streamlining derivatization .

Thermodynamic Stability Crystallographic data for related compounds (e.g., monoclinic P21 space group for compound III ) suggest that the pyridin-2-yl and carboxylic acid groups promote ordered crystal packing, critical for material science applications.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of isoxazole-4-carboxylic acids, including derivatives like 5-Ethyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid, typically involves:

- Formation of isoxazol-5-one intermediates (isoxazolones), which serve as key precursors.

- Catalytic rearrangement or ring transformations to introduce carboxylic acid functionality at position 4.

- Introduction of substituents such as ethyl and pyridin-2-yl groups via appropriate starting materials or post-ring-formation modifications.

Ruthenium-Catalyzed Rearrangement of Isoxazol-5-ones

A recent and efficient method involves the use of ruthenium(II)-catalyzed rearrangement of 4-substituted isoxazol-5-ones bearing hydroxyalkylidene or hydroaminoalkylidene groups at position 4. This approach has been shown to yield isoxazole-4-carboxylic acids with high selectivity and good to excellent yields.

- Catalyst: [RuCl2(p-cymene)]2 is employed as the catalyst.

- Solvents: Acetonitrile (MeCN) at 70 °C or dimethyl sulfoxide (DMSO) at elevated temperatures (~120 °C).

- Substrates: 2-hydroxyalkylidenyl isoxazol-5-ones, which undergo non-decarboxylative rearrangement.

- Mechanism: The intramolecular hydrogen bonding between the enol hydrogen and the carboxyl oxygen stabilizes the carboxylate intermediate, preventing decarboxylation and favoring rearrangement to the carboxylic acid.

- Yields: Isolated yields range from good to excellent (often above 70%).

This method allows for the preparation of isoxazole-4-carboxylic acids with diverse substituents, including pyridinyl groups, by choosing appropriate starting isoxazolone derivatives.

| Parameter | Details |

|---|---|

| Catalyst | [RuCl2(p-cymene)]2 |

| Solvent | MeCN (70 °C) or DMSO (120 °C) |

| Reaction Time | Typically 24–72 hours |

| Substrate Type | 4-(2-hydroxyalkylidenyl)-isoxazol-5-ones |

| Yield Range | 49% to 71% (gram-scale experiments reported) |

| Key Advantage | Non-decarboxylative, scalable, high selectivity |

Modified Klotzer Synthesis for Isoxazole Esters

Although focused on esters, this method is relevant as it provides intermediates convertible to the target acid.

- Starting Materials: 2-cyano-3-alkoxy-2-butenates (ethyl or methyl esters).

- Reagents: Hydroxylamine hydrochloride is used as the source of hydroxylamine.

- Base: Instead of sodium ethoxide (which requires metallic sodium and strict anhydrous conditions), tertiary amines such as pyridine and its methyl derivatives are used to liberate free hydroxylamine.

- Reaction Conditions: Room temperature, mild conditions.

- Yields: High yields (>90%) with high purity crude products.

- Conversion: The esters can be hydrolyzed or transformed into the corresponding carboxylic acids.

This modified method improves practicality and safety by avoiding the use of sodium metal and stringent conditions.

| Parameter | Details |

|---|---|

| Starting Material | 2-cyano-3-alkoxy-2-butenates (ethyl/methyl) |

| Hydroxylamine Source | Hydroxylamine hydrochloride |

| Base | Tertiary amines (e.g., pyridine derivatives) |

| Temperature | Room temperature |

| Yield | >90% |

| Advantages | Safer, practical, high purity products |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ruthenium-catalyzed rearrangement | 4-(2-hydroxyalkylidenyl)-isoxazol-5-ones | [RuCl2(p-cymene)]2 | MeCN 70 °C or DMSO 120 °C | 49–71 | Non-decarboxylative, scalable, high selectivity |

| Modified Klotzer synthesis | 2-cyano-3-alkoxy-2-butenates | Hydroxylamine hydrochloride + tertiary amines | Room temp, mild conditions | >90 | Avoids sodium ethoxide, practical, high purity esters |

Research Findings and Practical Notes

- The ruthenium-catalyzed method represents a significant advancement by enabling a non-decarboxylative pathway, preserving the carboxylic acid functionality during ring rearrangement. This is particularly useful for preparing isoxazole-4-carboxylic acids with sensitive substituents such as pyridin-2-yl groups.

- The modified Klotzer synthesis provides a practical route to ethyl esters of isoxazole carboxylic acids, which can be further hydrolyzed to the free acid.

- The use of tertiary amines instead of sodium ethoxide enhances operational safety and convenience.

- Both methods yield products with high purity and good yields, suitable for further synthetic applications or biological evaluations.

- Scale-up experiments confirm the robustness and reproducibility of the ruthenium-catalyzed rearrangement.

Q & A

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodology : Follow OSHA-compliant PPE guidelines (gloves, fume hoods) and monitor airborne particulates via GC-MS. Emergency protocols for acid exposure (e.g., immediate rinsing with pH-neutral buffers) are essential, as outlined in safety data sheets for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.